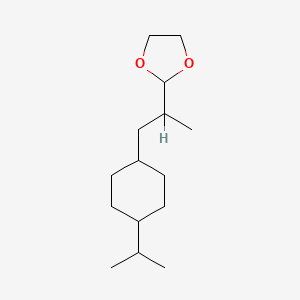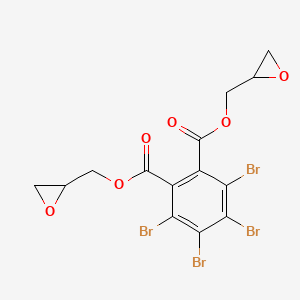
Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate: is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. Its molecular formula is C₁₄H₁₀Br₄O₆, and it has a molecular weight of 593.84 g/mol . This compound is widely used in the production of plastics, textiles, and other materials that require enhanced fire resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate typically involves the reaction of tetrabromophthalic anhydride with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .
化学反应分析
Types of Reactions: Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The epoxy groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate is used as a flame retardant additive in polymers and resins. Its high thermal stability makes it suitable for use in high-temperature applications .
Biology and Medicine: Research in biology and medicine has explored the potential of this compound as a tool for studying cellular processes related to oxidative stress and inflammation. Its brominated structure allows for easy detection and quantification in biological systems .
Industry: Industrially, this compound is used in the production of flame-retardant textiles, plastics, and coatings. Its effectiveness in reducing flammability makes it a valuable additive in various manufacturing processes .
作用机制
The mechanism by which bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain reaction effectively slows down or stops the combustion process .
Molecular Targets and Pathways: The primary molecular targets of this compound are the free radicals generated during combustion. By neutralizing these radicals, the compound disrupts the combustion pathway and prevents the spread of fire .
相似化合物的比较
Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate: Another brominated flame retardant with similar applications but different physical properties.
Tetrabromobisphenol A: A widely used flame retardant with a different chemical structure and mechanism of action.
Uniqueness: Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate is unique due to its epoxy groups, which provide additional reactivity and versatility in chemical reactions. This makes it suitable for a broader range of applications compared to other brominated flame retardants .
属性
CAS 编号 |
97890-18-1 |
|---|---|
分子式 |
C14H10Br4O6 |
分子量 |
593.8 g/mol |
IUPAC 名称 |
bis(oxiran-2-ylmethyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H10Br4O6/c15-9-7(13(19)23-3-5-1-21-5)8(10(16)12(18)11(9)17)14(20)24-4-6-2-22-6/h5-6H,1-4H2 |
InChI 键 |
FQFKYMNKPKSKMX-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)OCC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



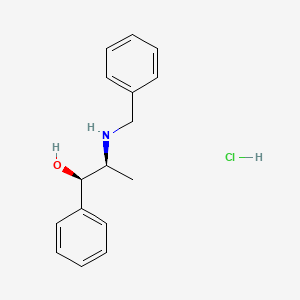

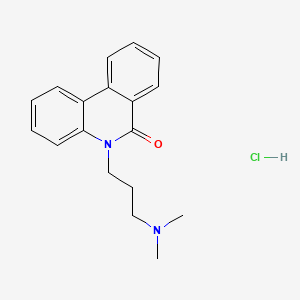
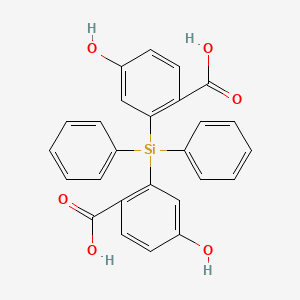
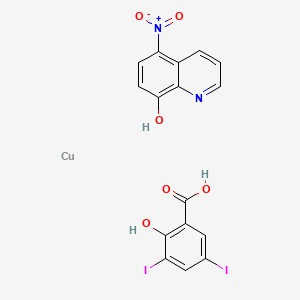
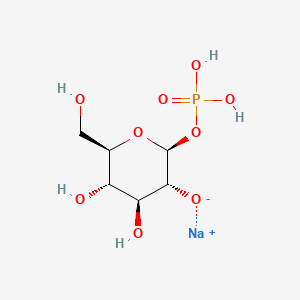
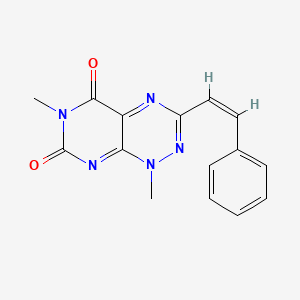
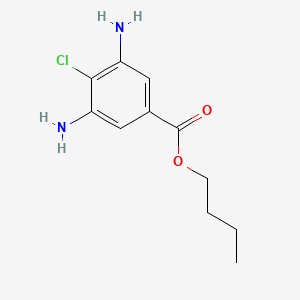

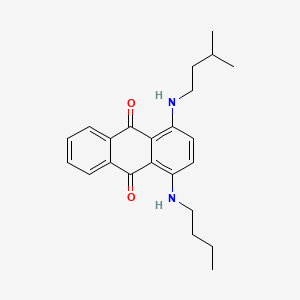
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

